4-Methyl-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide is a complex organic compound characterized by its unique structural features and potential applications in scientific research. This compound belongs to the class of benzenesulfonamides, which are organic compounds containing a sulfonamide group attached to a benzene ring. The compound's chemical formula is , and it is classified as a small molecule with no current US approval or clinical trials listed, indicating its status as an experimental compound .
The synthesis of 4-methyl-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide typically involves several key steps:
These steps require careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity.
The molecular structure of 4-methyl-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide can be described in detail:
The molecular structure can be represented using various chemical notations:
CC1=CC=C(C=C1)S(=O)(=O)N(C2=C(SC(=O)N=C2C=C(C)C=C)C=C(C)C=C)C(C)=OThis detailed representation highlights the compound's complexity and the presence of multiple functional groups contributing to its chemical behavior.
The reactivity of 4-methyl-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide can be explored through various chemical reactions:
These reactions are crucial for understanding the compound's potential applications in medicinal chemistry and materials science.
While specific data on the mechanism of action for this compound is limited due to its experimental status, compounds containing thiazolidinone structures often exhibit biological activities such as:
Understanding these mechanisms requires further investigation through biological assays and pharmacological studies.
The physical and chemical properties of 4-methyl-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide include:
These properties are essential for determining the compound's storage requirements and potential applications in various fields.
The potential applications of 4-methyl-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide primarily lie within scientific research:
Further research is necessary to fully elucidate its potential uses and effects within these domains.
CAS No.: 17699-05-7
CAS No.: 76663-30-4
CAS No.: 36671-85-9
CAS No.: 56892-33-2
CAS No.: 123408-96-8